4-Chloro-3-ethynylbenzonitrile is an organic compound characterized by its unique structural features, which include a chloro group and an ethynyl functional group attached to a benzonitrile framework. This compound has garnered attention in the field of organic chemistry due to its potential applications in synthetic methodologies and material science.
The compound is classified under aromatic nitriles, specifically as a substituted benzonitrile. Its molecular formula is and it has a molecular weight of approximately 192.62 g/mol. The IUPAC name for this compound is 4-chloro-3-ethynylbenzonitrile, and it can be represented by the InChI key: UVQLWILAJNNDLV-UHFFFAOYSA-N
.
The synthesis of 4-chloro-3-ethynylbenzonitrile can be achieved through various methods, with the Sonogashira coupling reaction being one of the most common approaches. This method typically involves the reaction of 4-chloro-3-bromobenzonitrile with acetylene in the presence of a palladium catalyst and a copper co-catalyst, often conducted in solvents like tetrahydrofuran or dimethylformamide under inert conditions .
The molecular structure of 4-chloro-3-ethynylbenzonitrile features:
This structure can be represented in various formats:
C#CC1=C(C=CC(=C1)Cl)C#N
InChI=1S/C10H7ClN/c1-2-8-3-5-9(11)6-4-7(8)10(9)13/h1,3-6H
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 192.62 g/mol |
IUPAC Name | 4-chloro-3-ethynylbenzonitrile |
InChI Key | UVQLWILAJNNDLV-UHFFFAOYSA-N |
4-Chloro-3-ethynylbenzonitrile can participate in several types of chemical reactions:
The mechanism of action for 4-chloro-3-ethynylbenzonitrile largely depends on its application in specific reactions:
4-Chloro-3-ethynylbenzonitrile has several important applications:
This compound's versatility makes it a valuable asset in both academic research and industrial applications, highlighting its importance within organic chemistry and material science fields.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1